

# Technical Procurement & Application Guide: Rotigotine-d7 Hydrochloride

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## Compound of Interest

Compound Name: Rotigotine D7 Hydrochloride

Cat. No.: B1149976

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## Executive Summary

Rotigotine-d7 Hydrochloride (CAS: 2070009-57-1) is the deuterated form of the non-ergoline dopamine agonist Rotigotine. It serves as the critical Internal Standard (IS) for the quantification of Rotigotine in biological matrices (plasma, serum, tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide addresses the technical requirements for procuring high-fidelity reference standards and implementing them into a validated bioanalytical workflow. It distinguishes between "research grade" and "reference grade" materials and provides a self-validating protocol for LC-MS/MS optimization.

## Part 1: Technical Specifications & Critical Quality Attributes (CQA)

When procuring Rotigotine-d7, the Certificate of Analysis (CoA) must be audited against specific parameters to ensure assay reproducibility. The presence of unlabeled Rotigotine (d0) in the standard can lead to false positives or elevated baselines in the analyte channel.

## Chemical Identity

- Chemical Name: (6S)-6-[[[(1,1,2,2,3,3,3-<sup>2</sup>H<sub>7</sub>)propyl][2-(thiophen-2-yl)ethyl]amino]-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride.[1]
- Molecular Formula: C<sub>19</sub>H<sub>19</sub>D<sub>7</sub>ClNOS
- Molecular Weight: 358.98 g/mol (Salt form); ~322.5 g/mol (Free base).
- CAS Number: 2070009-57-1 (Specific to the d7 HCl salt).
  - Note: Unlabeled Rotigotine HCl is CAS 125572-93-2.

## Isotopic Purity (Enrichment)[2]

- Requirement: ≥ 99% Deuterium enrichment.
- Why it matters: Incomplete deuteration results in "isotopologues" (d6, d5, d4) that may interfere with the d7 signal. More critically, any remaining d0 (unlabeled) contributes directly to the analyte signal (crosstalk), artificially inflating the Lower Limit of Quantitation (LLOQ).

## Stereochemistry: Racemic vs. Enantiopure

- Rotigotine Drug: Pure (S)-enantiomer.
- Rotigotine-d7 Standard: Often supplied as racemic (rac-Rotigotine-d7) by major catalogs (e.g., TRC, SCBT) to reduce synthesis costs.
- Impact:
  - Achiral LC Methods: Racemic IS is acceptable; both enantiomers co-elute.
  - Chiral LC Methods: You must use enantiopure (S)-Rotigotine-d7 or ensure the (R)-isomer does not interfere with the quantitation window.

## Solubility Profile

- Solvent: Methanol (freely soluble), DMSO.

- Stability: Hygroscopic. Store desiccated at -20°C.

## Part 2: Supplier Landscape & Cost Drivers

Pricing for stable isotopes is volatile and volume-dependent. The following table summarizes reputable suppliers and estimated cost structures as of 2025.

Supplier	Product Code / Name	Grade	Est. Pricing (USD)	Notes
Toronto Research Chemicals (TRC)	R639502 (rac-Rotigotine-d7)	Research	Inquire (~\$300/10mg)	Major global source; often resold by others.
Santa Cruz Biotech (SCBT)	sc-219992	Research	~\$250 / 1mg	Good for small-scale pilot studies.
Simson Pharma	R220029	Ref. Std.	Request Quote	Specializes in impurity/IS standards; likely offers CoA with detailed NMR.
Alsachim / Shimadzu	C3446	Research	Inquire	High isotopic purity focus.
Cayman Chemical	(Various)	Research	~\$150 / 1mg	Check stock availability; often indent.

### Cost Optimization Strategy:

- Stock vs. Custom: Always buy "catalog" items. Custom synthesis of d7-Rotigotine requires starting with deuterated propyl bromide, which is expensive (\$2,000+ per batch).
- Salt Form: The Hydrochloride salt is more stable and easier to weigh than the free base oil.

## Part 3: Bioanalytical Workflow (LC-MS/MS)

The following protocol is a self-validating system designed to minimize matrix effects and maximize recovery.

## Internal Standard Working Solution

- Stock Prep: Dissolve 1 mg Rotigotine-d7 HCl in 1 mL Methanol (Free base eq. ~0.9 mg/mL).
- Working Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.
- Spiking: Add 20  $\mu$ L to every sample (plasma/tissue) before extraction.

## Sample Preparation (Liquid-Liquid Extraction)

LLE is superior to Protein Precipitation (PPT) for Rotigotine due to the lipid-rich nature of brain tissue and plasma.

- Aliquot: 200  $\mu$ L Plasma + 20  $\mu$ L IS Working Sol.
- Buffer: Add 100  $\mu$ L Ammonium Carbonate (pH 9) to ensure the amine is uncharged (free base).
- Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 mins.
- Separate: Centrifuge 4000g, 10 mins. Freeze aqueous layer (dry ice/acetone bath).
- Dry: Decant organic layer; evaporate under Nitrogen at 40°C.
- Reconstitute: 100  $\mu$ L Mobile Phase.

## LC-MS/MS Conditions

- Column: Phenomenex Gemini NX-C18 (3  $\mu$ m, 50 x 2.0 mm) or equivalent high-pH stable column.
- Mobile Phase:
  - A: 10 mM Ammonium Acetate, pH 9.0 (Basic pH improves retention and peak shape for basic amines).

- B: Acetonitrile.
- Gradient: 5% B to 95% B over 3.0 min.
- Mass Spectrometry (ESI+):
  - Source: Electrospray Ionization, Positive Mode.
  - MRM Transitions:

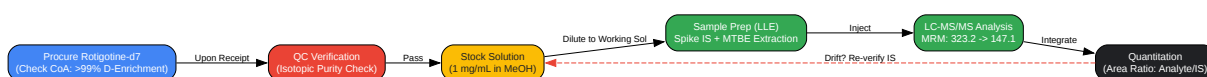
Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Origin of Fragment
Rotigotine	316.2	147.1	30	Tetralin-OH cation
Rotigotine-d7	323.2	147.1	30	Tetralin-OH cation (Label lost)*

Technical Note on Fragmentation: The d7 label is located on the propyl chain. The primary fragment (m/z 147) corresponds to the hydroxytetralin moiety, which loses the propyl chain during collision-induced dissociation (CID). Therefore, the product ion for both analyte and IS is m/z 147.[2][3] This is acceptable because the precursor ions (316 vs 323) are resolved by the Q1 quadrupole.

## Part 4: Visualization of Logic & Workflow

### Diagram 1: Bioanalytical Logic Flow

This diagram illustrates the critical decision points in the Rotigotine-d7 workflow, ensuring data integrity from procurement to analysis.



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Caption: Validated workflow for Rotigotine quantification. The feedback loop ensures that IS degradation (deuterium exchange) is detected if area ratios drift unexpectedly.

## Part 5: Troubleshooting & Stability

- Deuterium Exchange:
  - The d7 label on the propyl chain is chemically stable. However, avoid highly acidic storage conditions (pH < 2) for prolonged periods, which can catalyze exchange at alpha-carbons in some species, though less likely here.
- Crosstalk (Interference):
  - If you see a signal in the Rotigotine channel (316/147) when injecting only the IS (323/147), your IS contains unlabeled Rotigotine.
  - Solution: Purchase a higher enrichment grade (>99.5%) or lower the IS concentration to reduce the absolute amount of impurity injected.
- Peak Tailing:
  - Rotigotine is a secondary amine. Use a high pH mobile phase (Ammonium Bicarbonate/Acetate pH 9) or a column with end-capping (e.g., Gemini NX) to prevent interaction with silanols.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134446051, Rotigotine-d7. Retrieved from [[Link](#)]
- Kim, T. E., et al. (2017). "Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease." Biomedical Chromatography. (Demonstrates LLE extraction and LC conditions). Retrieved from [[Link](#)]

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## Sources

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